molecular formula C26H23N3O3S B2504136 3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 477768-52-8

3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2504136
CAS No.: 477768-52-8
M. Wt: 457.55
InChI Key: NPBAWGCELLSTIW-UHFFFAOYSA-N
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Description

3-Benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS: 477768-52-8) is a fused heterocyclic compound with an imidazo[1,2-c]quinazolin-2(3H)-one core. Its structure features:

  • A 3-benzyl group (C₆H₅CH₂-) at position 2.
  • A 5-(benzylsulfanyl) substituent (C₆H₅CH₂S-) at position 3.
  • 8,9-dimethoxy groups (-OCH₃) on the quinazoline ring.

Its molecular formula is C₂₆H₂₃N₃O₃S, with a molecular weight of 457.54 g/mol . It is primarily used in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly for kinase inhibition or anticancer activity.

Properties

IUPAC Name

3-benzyl-5-benzylsulfanyl-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3S/c1-31-22-14-19-20(15-23(22)32-2)27-26(33-16-18-11-7-4-8-12-18)29-21(25(30)28-24(19)29)13-17-9-5-3-6-10-17/h3-12,14-15,21H,13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBAWGCELLSTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CC=CC=C4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-c]quinazolinone core: This can be achieved through the condensation of 2-aminobenzamide with an appropriate aldehyde under acidic or basic conditions.

    Introduction of benzyl and benzylsulfanyl groups: This step involves the alkylation of the imidazo[1,2-c]quinazolinone core with benzyl halides and subsequent thiolation with benzylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at Benzylsulfanyl Group

The C5 benzylsulfanyl moiety undergoes nucleophilic displacement under basic conditions due to its labile S–C bond:

Reaction ConditionsReagents/SubstratesProducts FormedYield (%)Key ObservationsSource
K₂CO₃/DMF, 80°C, 24hAlkyl/aryl thiols5-substituted derivatives65-78Steric hindrance reduces yield
Hydrazine hydrate/EtOH, refluxAmines5-hydrazinyl analogs72Requires anhydrous conditions
CuBr/Cs₂CO₃, DMSO, 100°Cα-BromoacetophenonesThioether-coupled derivatives68-82Catalytic system enhances rate

Key findings:

  • Reactivity follows HSAB principles (soft sulfur center prefers soft nucleophiles).

  • Methoxy groups at C8/C9 stabilize transition states via resonance effects .

Electrophilic Aromatic Substitution

The electron-rich imidazoquinazolinone core participates in regioselective electrophilic attacks:

PositionReactionConditionsProductsYield (%)Selectivity FactorSource
C7NitrationHNO₃/AcOH, 0°C7-nitro derivative5812:1 (C7 > C6)
C6Halogenation (Cl/Br)X₂/FeCl₃, CH₂Cl₂6-halo compounds43-67Dependent on X₂
C4 (quinazoline)Friedel-Crafts alkylationRCl/AlCl₃, RT4-alkylated analogs39Limited by sterics

Structural insights:

  • 8,9-Dimethoxy groups direct electrophiles to C6/C7 via +M effect .

  • Benzyl groups at N3 create steric protection at C2/C4 positions .

Cross-Coupling Reactions

Palladium-mediated couplings enable π-system functionalization:

Reaction TypeCatalytic SystemSubstratesProductsYield (%)TOF (h⁻¹)Source
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃, dioxaneAryl boronic acidsBiaryl derivatives7428
Sonogashira-HagiharaPdCl₂/CuI, Et₃NTerminal alkynesAlkyne-conjugated compounds8135
Buchwald-HartwigPd₂(dba)₃/Xantphos, toluenePrimary aminesN-alkylated variants6819

Mechanistic notes:

  • The thioether group acts as a weak directing group in C–H activation .

  • Methoxy groups improve catalyst turnover via σ-donation to Pd .

Redox Transformations

The compound undergoes both oxidation and reduction at distinct sites:

ProcessReagentsSite ModifiedProductYield (%)Redox Potential (V)Source
Sulfur oxidationmCPBA, CH₂Cl₂Benzylsulfanyl → sulfonylSulfone derivative89+1.32
Quinazolinone reductionNaBH₄/NiCl₂, MeOHC2=O → C2–OHDihydroimidazoquinazolinol63-0.87
Aromatic ring reductionH₂/Pd-C, EtOAcQuinazoline coreTetrahydro derivative71N/A

Spectroscopic evidence:

  • Sulfone formation confirmed by S=O stretches at 1150-1250 cm⁻¹ (IR).

  • ¹H NMR shows collapse of C2-H quartet upon reduction (δ 4.50 → 3.82) .

Acid-Mediated Cyclizations

Protonation triggers intramolecular cyclization for polyheterocycle synthesis:

Acid CatalystTemperature (°C)Cyclization SiteProductYield (%)Ring Strain (kcal/mol)Source
H₂SO₄ (conc.)120C5–S/C8–OThiazolo-imidazoquinazolinone779.2
PTSA80N1–C2Pyrazolo-fused derivative687.8
HCl(g)/EtOHRefluxC7–O/C9–OBridged oxepane system5412.1

Computational insights:

  • DFT calculations show cyclization proceeds via spiro-intermediate (ΔG‡ = 18.3 kcal/mol) .

  • Methoxy groups lower activation energy by 2.4 kcal/mol compared to H-substituted analogs .

This compound's reactivity profile demonstrates its versatility as a synthetic intermediate for drug discovery. Recent advances in transition-metal catalysis and organocatalytic methods have expanded its functionalization potential, particularly for creating CNS-active derivatives . Ongoing research focuses on enantioselective modifications of the imidazoquinazolinone scaffold.

Scientific Research Applications

Biological Activities

This compound has been studied for several pharmacological effects:

  • Anticancer Activity
    • Research indicates that 3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one exhibits potent anticancer properties. In vitro studies have shown it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
    • A study demonstrated its effectiveness against breast cancer cells by inhibiting the PI3K/Akt signaling pathway, leading to reduced cell viability and increased apoptosis .
  • Antimicrobial Properties
    • The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting its potential as a broad-spectrum antimicrobial agent .
    • In particular, the benzylsulfanyl group contributes to the compound's ability to disrupt microbial cell membranes, enhancing its antimicrobial effectiveness.
  • Anti-inflammatory Effects
    • Inflammatory diseases are often associated with oxidative stress and cytokine release. This compound has been reported to reduce levels of pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory conditions such as arthritis and colitis .
    • The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

Research Applications

The applications of this compound extend beyond basic research into potential therapeutic uses:

Drug Discovery

  • Lead Compound Development : The structural characteristics of this compound make it an attractive lead for further modifications aimed at enhancing its pharmacological profiles. Structure-activity relationship (SAR) studies are ongoing to optimize its efficacy and selectivity .

Case Studies

  • Case Study 1 : A recent study focused on synthesizing derivatives of this compound to enhance its anticancer activity. The modified compounds showed improved potency against resistant cancer cell lines .
Compound VariantIC50 (µM)Activity
Original Compound10Moderate
Variant A5High
Variant B2Very High
  • Case Study 2 : Another investigation explored the anti-inflammatory effects of this compound in a murine model of colitis. Results indicated significant reductions in disease severity and inflammation markers when treated with the compound compared to controls .

Mechanism of Action

The mechanism of action of 3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of this compound lies in its substituents, which can be compared to analogs with modifications at the 3-, 5-, 8-, or 9-positions. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound (477768-52-8) Benzylsulfanyl (C₆H₅CH₂S-) C₂₆H₂₃N₃O₃S 457.54 Reference compound.
3-Methylbenzylsulfanyl analog (1031245-78-9) 3-Methylbenzylsulfanyl (CH₃C₆H₄CH₂S-) C₂₇H₂₅N₃O₃S 471.58 +1 methyl group enhances lipophilicity.
3,4-Dichlorobenzylsulfanyl analog 3,4-Dichlorobenzylsulfanyl (Cl₂C₆H₃CH₂S-) C₂₅H₂₀Cl₂N₃O₃S 521.38 Halogenation increases electronegativity and potential toxicity.
2-Chloro-6-fluorobenzylsulfanyl analog (477768-53-9) 2-Cl-6-FC₆H₃CH₂S- C₂₆H₂₁ClFN₃O₃S 510.00 Halogen substitution may alter binding affinity.
Trifluoro-3-butenylsulfanyl analog (439109-31-6) CF₃CH₂CH₂S- C₁₉H₁₇F₃N₃O₃S 437.41 Fluorinated alkyl chain reduces metabolic stability.
(E)-3-Phenylprop-2-enylsulfanyl analog (1031208-97-5) (E)-C₆H₅CH=CHCH₂S- C₂₈H₂₅N₃O₃S 483.59 Conjugated double bond may influence rigidity and π-π interactions.

Key Findings :

Substituent Effects on Lipophilicity :

  • The 3-methylbenzylsulfanyl analog (CAS 1031245-78-9) has a higher molecular weight (471.58 vs. 457.54) and increased lipophilicity due to the methyl group, which could enhance membrane permeability .
  • In contrast, the trifluoro-3-butenylsulfanyl analog (CAS 439109-31-6) has reduced lipophilicity but improved metabolic resistance due to fluorine atoms .

Conformational Flexibility :

  • The (E)-3-phenylprop-2-enylsulfanyl analog (CAS 1031208-97-5) introduces a rigid, planar structure via its double bond, which may optimize interactions with flat binding pockets (e.g., kinase ATP sites) .

Research Implications

  • Medicinal Chemistry : The benzylsulfanyl group at position 5 is critical for activity, as seen in kinase inhibitors like imatinib derivatives. Halogenation or fluorination could fine-tune selectivity .
  • SAR Studies : The 8,9-dimethoxy groups are conserved across analogs, suggesting their role in π-stacking or hydrogen bonding with biological targets .

Biological Activity

3-benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound that belongs to the imidazo[1,2-c]quinazolinone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the inhibition of various kinases, which are crucial enzymes involved in cellular signaling pathways.

  • Molecular Formula : C26H23N3O3S
  • Molecular Weight : 457.55 g/mol
  • CAS Number : 477768-52-8

Structure and Functional Groups

The structure of this compound features:

  • A quinazolinone core fused with an imidazole ring.
  • Methoxy groups that may influence its pharmacokinetic properties.
  • A benzylsulfanyl group that could enhance its biological activity.

Kinase Inhibition Potential

Research indicates that compounds similar to this compound exhibit significant biological activities, including kinase inhibition. Kinases play a vital role in regulating cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer.

Table 1: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential kinase inhibitor
Similar CompoundsVaries; some exhibit anti-cancer properties

ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound is critical for evaluating its therapeutic potential. The presence of methoxy groups may improve solubility and bioavailability.

Case Studies and Research Findings

Several studies focused on the biological activity of related compounds have shown promising results. For instance:

  • In Vitro Studies : Tests on cell lines have indicated that certain derivatives of imidazo[1,2-c]quinazolinones exhibit cytotoxic effects against various cancer cell lines.
  • Mechanistic Studies : Investigations into the mechanism of action have suggested that these compounds may induce apoptosis in cancer cells through kinase pathway modulation.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Medicinal chemists may explore modifications to enhance potency and selectivity for specific biological targets.

Table 2: Synthesis Overview

StepReaction TypeKey Conditions
Step 1Formation of imidazole ringControlled temperature
Step 2Sulfanylation with benzyl groupSolvent choice affects yield
Step 3Introduction of methoxy groupsRequires specific reagents

Q & A

Q. Table 1: Yield Optimization for Analogous Compounds

CompoundReaction ConditionsYield (%)Reference
3-Benzyl-dihydrofuran-2-one1 Torr, 141–142°C73%
Imidazo[1,2-c]quinazolinoneMulticomponent reaction75–91%

Recommendation : Optimize via fractional distillation (for volatile intermediates) and monitor by TLC/HPLC.

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:
A combination of NMR, IR, and HRMS is critical:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzyl groups at δ 4.5–5.0 ppm) and quaternary carbons.
  • IR : Confirms carbonyl (C=O at ~1700 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups.
  • HRMS : Validates molecular weight (e.g., calculated vs. observed for C₂₉H₂₆N₄O₃S: ±0.005 Da error).

Q. Table 2: Spectral Data from Analogous Compounds

Compound¹H NMR (δ, ppm)IR (cm⁻¹)HRMS (M+H⁺)Source
8-Trifluoromethyl quinazolin-2,4-dione7.8–8.2 (aromatic)1720 (C=O)362.26
Benzoxazol-2(3H)-one5.1 (CH₂)1680 (C=N)336.4

Recommendation : Use DEPT-135 NMR to distinguish CH₃/CH₂ groups and 2D-COSY for connectivity.

Advanced: How can researchers resolve contradictions in elemental analysis data during purity assessment?

Methodological Answer:
Discrepancies between calculated and observed elemental analysis (e.g., C 73.20% vs. 73.25% ) arise from impurities or hydration. Solutions include:

  • Cross-Validation : Compare with HRMS (to confirm molecular formula) and TGA (to detect solvent residues).
  • Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (not directly cited but inferred from PubChem data in ).
  • HPLC-PDA : Quantifies purity by UV absorption at λ max (~280 nm for aromatic systems).

Recommendation : Re-crystallize from ethanol/water mixtures to remove hydrophilic impurities.

Advanced: What strategies are employed to study the structure-activity relationship (SAR) of this compound?

Methodological Answer:
SAR studies focus on modifying substituents to enhance bioactivity:

  • Benzylsulfanyl Group : Replace with alkylthiols (e.g., methylsulfanyl ) to assess hydrophobicity.
  • Methoxy Groups : Substitute with halogens (e.g., Cl ) to evaluate electronic effects.
  • Imidazo-Quinazolinone Core : Introduce fused rings (e.g., thieno[3,2-e]pyrimidinone ) for rigidity.

Q. Table 3: Bioactivity Modifications in Analogues

ModificationObserved EffectReference
3-Benzyl → 3-AllylReduced cytotoxicity
8,9-Dimethoxy → 8-NitroEnhanced kinase inhibition

Recommendation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities pre-synthesis.

Advanced: How to design experiments to assess biological activity, considering solubility and formulation challenges?

Methodological Answer:

  • Solubility : Test in DMSO (up to 6 mg/mL ), PBS, or cyclodextrin complexes.
  • Formulation : Prepare stock solutions in DMSO (2% final concentration ) to avoid precipitation.
  • In Vivo Dosing : Intraperitoneal injection at 80 mg/kg (mouse model ), with vehicle controls (0.01 M PBS + 2% DMSO).

Q. Table 4: Biological Assay Conditions

ParameterConditionReference
Stock Concentration6 mg/mL in DMSO
Working Concentration0.5–10 µM in PBS
Stability-20°C, lyophilized

Recommendation : Pre-filter (0.22 µm) solutions to ensure sterility in cell-based assays.

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